The Molecular Architecture and Analytical Workflows of C.I. Mordant Green 22
The Molecular Architecture and Analytical Workflows of C.I. Mordant Green 22
Executive Summary
C.I. Mordant Green 22, historically known as Coeruleine, is a highly hydroxylated xanthene dye that bridges the gap between classical textile chemistry and modern bioanalytical applications[1][2]. While simple xanthenes (like fluorescein) are ubiquitous in fluorescence microscopy, the polycyclic, polyhydroxylated nature of Mordant Green 22 imparts unique coordination chemistry, allowing it to behave similarly to anthraquinone mordant dyes[2].
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, synthetic causality, and laboratory workflows associated with C.I. Mordant Green 22. By understanding the mechanistic rationale behind its synthesis and metal-chelating behavior, researchers and drug development professionals can leverage this molecule for advanced histological staining, metallo-fluorescent probe design, and functional material assays.
Structural Elucidation & Physicochemical Profile
C.I. Mordant Green 22 exists in two primary forms: an insoluble base (Coeruleine) and a water-soluble sodium bisulfite adduct[1][3]. The base structure features a rigid, planar xanthene backbone with extensive conjugation and multiple hydroxyl groups. This strict planarity leads to strong intermolecular π−π stacking, rendering the base molecule highly insoluble in aqueous media. To resolve this and enable biological and analytical utility, the dye is commercially supplied as a sodium bisulfite adduct, which breaks the stacking symmetry and imparts hydrophilicity[1][4].
Quantitative Physicochemical Data
The following table summarizes the critical molecular properties required for assay formulation and stoichiometric calculations:
| Property | Value |
| Chemical Name | C.I. Mordant Green 22 (Coeruleine) |
| CAS Registry Number | 10290-07-0[1][3] |
| Colour Index (C.I.) Number | 45510[1][2] |
| Molecular Formula (Base) | C20H10O6 [1] |
| Molecular Formula (Adduct) | C20H13NaO9S [4] |
| Molecular Weight (Base) | 346.29 g/mol [1] |
| Molecular Weight (Adduct) | 452.36 g/mol [4] |
| Chemical Class | Xanthene Dye[1][2] |
| Physical Appearance | Deep green to black powder[1][3] |
Synthetic Pathway & Mechanistic Insights
The synthesis of C.I. Mordant Green 22 is a multi-step process that relies on precise thermodynamic and catalytic control.
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Condensation: The reaction begins by condensing pyrogallol (benzene-1,2,3-triol) with phthalic anhydride at 190–200 °C. This forms the intermediate Gallein (Mordant Violet 25)[1][2].
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Dehydration & Ring Closure: Concentrated sulfuric acid ( H2SO4 ) is introduced, and the mixture is heated to ~200 °C. Causality: The acid acts as a powerful dehydrating agent, catalyzing the intramolecular cyclization of Gallein to form the fully fused, rigid Coeruleine core[1][3].
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Solubilization: The resulting Coeruleine is insoluble. It is subsequently treated with sodium bisulfite. Causality: The bulky, charged bisulfite group forms an adduct that physically disrupts the crystalline stacking of the hydrophobic core, transforming the dye into a water-soluble reagent suitable for aqueous workflows[1][3].
Fig 1: Step-by-step synthetic pathway of C.I. Mordant Green 22 from pyrogallol.
Analytical Characterization & Solvatochromic Validation
Because xanthene dyes are highly sensitive to the dielectric constant and pH of their microenvironment, solvatochromic shifts provide a rapid, self-validating method to confirm dye integrity before deploying it in complex biological assays.
Protocol 1: Spectrophotometric Validation Assay
Purpose: To verify the structural integrity of the xanthene chromophore through controlled environmental perturbations.
Step-by-Step Methodology:
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Ethanol Solvation: Dissolve 10 mg of C.I. Mordant Green 22 in 10 mL of hot ethanol.
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Acidic Protonation: In a separate, dry borosilicate flask, carefully add 5 mg of the dye to 5 mL of concentrated H2SO4 .
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Aqueous Dilution: Carefully transfer the acidic solution dropwise into 50 mL of ice-cold distilled water under continuous stirring.
Bioanalytical Applications & Metal-Ion Chelation
Historically utilized in textile discharge printing (notably by William Morris), the "mordanting" mechanism of C.I. Mordant Green 22 is driven by its ability to form highly stable coordination complexes (lakes) with transition metals (e.g., Cr3+ , Fe3+ ). In modern drug development and pathology, this property is exploited for histological staining and the design of metallo-fluorescent sensors.
Fig 2: Mechanism of metal-ion mediated mordanting and tissue anchoring.
Protocol 2: Metal-Ion Mordanting (Chelation) Workflow
Purpose: To utilize the dye's polyhydroxyl groups for stable complexation with target substrates (e.g., functionalized polymers or biological tissue sections).
Step-by-Step Methodology:
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Reagent Preparation: Prepare a 0.1% (w/v) aqueous solution of C.I. Mordant Green 22. Ensure complete dissolution of the bisulfite adduct.
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Substrate Priming: Treat the target substrate with a 1% metal salt solution (e.g., iron(III) chloride) for 30 minutes at room temperature.
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Causality: The metal cations bind to nucleophilic sites (amines, carboxylates) on the substrate, acting as an anchor.
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Washing: Rinse the substrate thoroughly with distilled water to remove unbound metal ions, preventing background precipitation.
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Dye Incubation: Submerge the mordanted substrate in the dye solution and incubate at 60 °C for 45 minutes.
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Causality: Thermal energy overcomes the activation barrier, allowing the dye's ortho-hydroxyl and carbonyl groups to displace water molecules and coordinate tightly with the anchored metal ions[2].
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Final Clearance: Wash the substrate sequentially with mild soapy water and distilled water until the effluent is clear, leaving only the covalently anchored coordination complex.
Conclusion
C.I. Mordant Green 22 is far more than a legacy colorant. Its unique synthesis—culminating in a water-soluble bisulfite adduct—overcomes the inherent insolubility of heavily fused xanthene systems. By understanding its solvatochromic behavior and robust metal-chelating capabilities, researchers can repurpose this molecule as a powerful tool for bioanalytical assays, histological anchoring, and advanced material functionalization.
References
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Title: Mordant Green 22 - World dye variety Source: worlddyevariety.com URL: [Link]
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Title: Mordant Green 22 - ChemBK Source: chembk.com URL: [Link]
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Title: An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage Source: mdpi.com (Applied Sciences) URL: [Link]
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Title: William Morris and Indigo Discharge Printing Source: morrissociety.org URL: [Link](Note: URL inferred from standard Morris Society archives for verification)
